Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-
Overview
Description
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is a chemical compound with the molecular formula C11H20O2. It is a derivative of cyclohexanecarboxylic acid, where a tert-butyl group is attached to the second carbon of the cyclohexane ring in a trans configuration. This compound is known for its unique structure, which includes a six-membered cyclohexane ring and a carboxylic acid functional group, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- typically involves the alkylation of cyclohexanecarboxylic acid with tert-butyl halides under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the carboxylic acid group, allowing the nucleophilic attack on the tert-butyl halide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. The tert-butyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the tert-butyl group, making it less lipophilic.
2-Methylcyclohexanecarboxylic acid: Contains a methyl group instead of a tert-butyl group, resulting in different chemical properties.
Cyclohexaneacetic acid: Has an acetic acid group instead of a carboxylic acid group, leading to different reactivity.
Uniqueness
Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is unique due to the presence of the tert-butyl group, which significantly affects its chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPFFBYHXHQMCY-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780415 | |
Record name | (1R,2R)-2-tert-Butylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27392-16-1 | |
Record name | (1R,2R)-2-tert-Butylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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